
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as oleoyl and palmitoyl respectively. It derives from an oleic acid and a hexadecanoic acid. It is a tautomer of a 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine zwitterion.
PE(18:1(9Z)/16:0), also known as PE(34:1) or PE(18:1/16:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/16:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/16:0) is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/16:0) pathway.
Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Phase Transitions
- Acyl Chain Dynamics : The dynamical behavior of the acyl chains in 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine (and related lipids) has been explored using 2H NMR relaxation studies. These lipids show marked discontinuities at positions of the carbon-carbon double bond and cyclopropane ring, indicating significant differences in motion and dynamics within the lipid molecules (Perly, Smith, & Jarrell, 1985).
- Phase Transitions : Investigations using 2H NMR spectroscopy reveal how the replacement of a double bond by a cyclopropane ring in phosphatidylethanolamines affects their thermotropic behavior and molecular properties, including phase transitions and ordering of fatty acyl chains (Perly, Smith, & Jarrell, 1985).
Membrane Properties and Interactions
- Lipid Bilayer Mixing Properties : The mixing properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine in lipid bilayers, as examined using fluorescent probes, demonstrate enhanced lateral mobility and domain formation. This finding provides insights into the structural organization within lipid membranes (Ahn & Yun, 1999).
- Calcium-Induced Membrane Subdomains : The effects of Ca2+ on the lateral segregation in bilayers containing 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine and its interaction with other lipid types have been studied. Atomic force microscopy (AFM) observations reveal distinct phases and subdomains induced by calcium binding (Picas et al., 2009).
Structural and Mechanistic Insights
- Monolayer and Bilayer Studies : Studies using Langmuir-Blodgett films and atomic force microscopy provide detailed insights into the structural and nanomechanical properties of lipid monolayers and bilayers, including those formed with 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine. Such research offers a deeper understanding of membrane stability and dynamics at the nanoscale (Garcia-Manyes et al., 2007).
Applications in Biomimetics and Membrane Interaction Studies
- Biomimetic Membranes : Biomimetic membranes using 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine and other lipids have been characterized, offering potential applications in studying lipid-protein interactions and developing model systems for cell membrane research (Botet-Carreras et al., 2020).
Eigenschaften
Produktname |
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine |
|---|---|
Molekularformel |
C39H76NO8P |
Molekulargewicht |
718 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
InChI-Schlüssel |
DVXMEPWDARXHCX-OTMQOFQLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OCCN |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCCN |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)
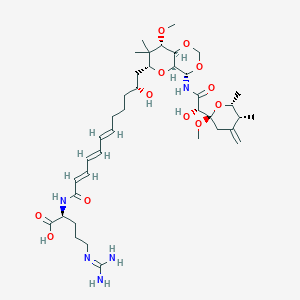
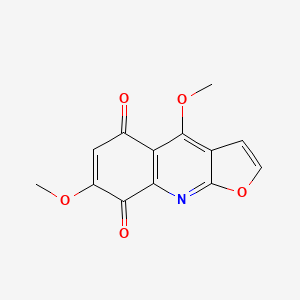

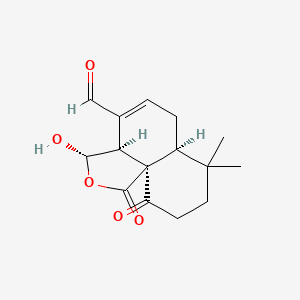


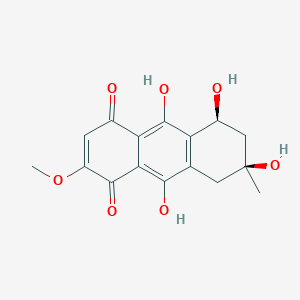


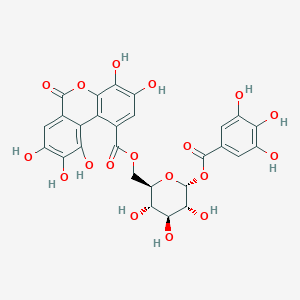
![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)
![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)
